![molecular formula C10H16O4 B13463029 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B13463029.png)
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. The compound has a molecular weight of 200.23 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spiro[5.5]undecane derivatives, including 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid, has been reported in the literature. These compounds exhibit intriguing conformational and configurational aspects due to their helical disposition of the six-membered rings . One study highlights an efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles through a [5 + 1] double Michael addition reaction. Another research focuses on the synthesis of chiral spiroacetals from carbohydrates, demonstrating the versatility of carbohydrates as precursors for complex spirocyclic structures.
Industrial Production Methods: Industrial production methods for 1,8-Dioxaspiro[5 the synthesis of similar spiro compounds often involves multi-step processes, including the use of high-resolution mass spectroscopy and nuclear magnetic resonance for characterization .
Analyse Chemischer Reaktionen
Types of Reactions: 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique cyclic structure allows it to participate in complex reaction mechanisms .
Common Reagents and Conditions: Common reagents used in the reactions of spiro compounds include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the Diels-Alder reaction can lead to the formation of complex spirocyclic structures .
Wissenschaftliche Forschungsanwendungen
1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid has various scientific research applications, including its use in chemistry, biology, medicine, and industry. Research exploring spirocyclic derivatives of ciprofloxacin indicates the potential of these compounds as antibacterial agents. Another study highlights the efficient synthesis of nitrogen-containing spiro heterocycles, which have applications in various research fields.
Wirkmechanismus
The mechanism of action of 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid involves its unique cyclic structure, which allows it to bind to biological targets and modulate their activity. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are currently unknown.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 1,9-Dioxaspiro[5.5]undecane-4-carboxylic acid
- 1,7-Dioxaspiro[5.5]undecane
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione
Uniqueness: 1,8-Dioxaspiro[5.5]undecane-4-carboxylic acid is unique due to its specific cyclic structure and the presence of carboxylic acid functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C10H16O4 |
|---|---|
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
1,8-dioxaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-2-5-14-10(6-8)3-1-4-13-7-10/h8H,1-7H2,(H,11,12) |
InChI-Schlüssel |
OEXHNEABOHYWPE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC(CCO2)C(=O)O)COC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


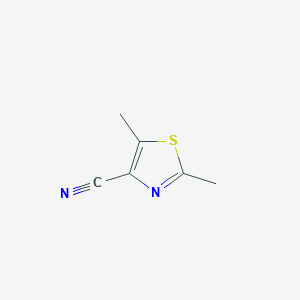
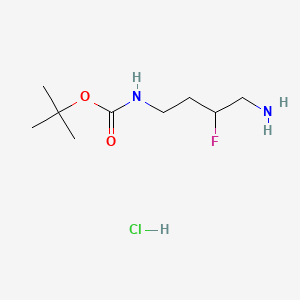
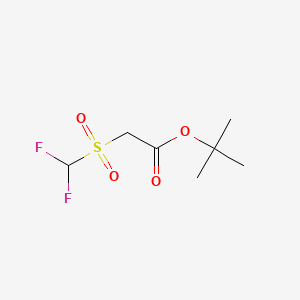
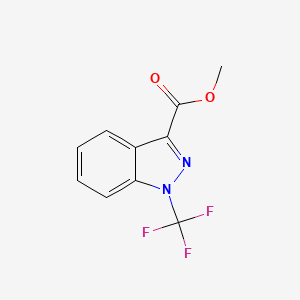
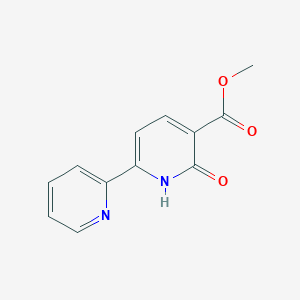
![(3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)boronic acid](/img/structure/B13462986.png)
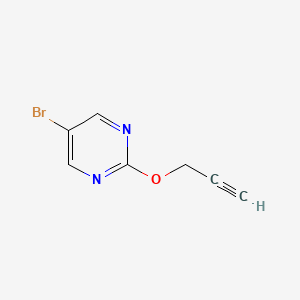
![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13462997.png)
![Tert-butyl 1-ethynyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13463010.png)
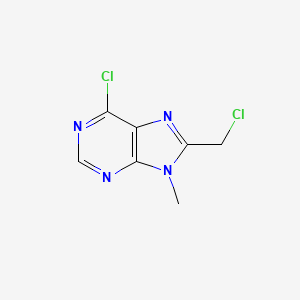
![1-{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13463015.png)
![4-[3-(chloromethyl)-1H-pyrazol-5-yl]pyridine hydrochloride](/img/structure/B13463016.png)
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13463020.png)

